Enhanced Lipophilicity (XlogP = 3.3) Relative to the Unsubstituted 3-Azaspiro[5.5]undecane-2,4-dione Core Scaffold
The target compound exhibits a calculated XlogP of 3.3, which is substantially higher than the unsubstituted 3-azaspiro[5.5]undecane-2,4-dione parent scaffold (estimated XlogP ≈ 1.2–1.5, based on fragment-based calculation for C₁₀H₁₅NO₂) . This difference of approximately 1.8–2.1 log units reflects the contribution of the lipophilic cyclohexenyl moiety and places the target compound within the optimal lipophilicity range (LogP 2–4) for CNS drug candidates, whereas the unsubstituted core scaffold falls below this window [1].
| Evidence Dimension | Calculated partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.3 |
| Comparator Or Baseline | Unsubstituted 3-azaspiro[5.5]undecane-2,4-dione: estimated XlogP ≈ 1.2–1.5 (based on C₁₀H₁₅NO₂ fragment contributions) |
| Quantified Difference | ΔXlogP ≈ +1.8 to +2.1 log units |
| Conditions | Calculated property via Chem960; fragment-based estimation method |
Why This Matters
The higher lipophilicity places the compound within the CNS drug-like chemical space (LogP 2–4), whereas the unsubstituted core is too polar for efficient passive BBB penetration, making the target compound a more suitable starting point for neuroscience discovery programs.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1(6), 435-449. View Source
